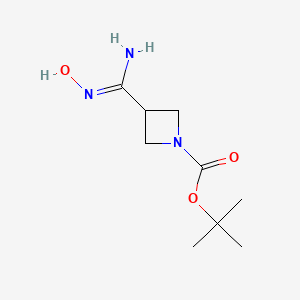
3,4-Dichloro-5-methylbenzyl bromide
Übersicht
Beschreibung
3,4-Dichloro-5-methylbenzyl bromide (DCMBB) is an organic compound used in a variety of scientific research applications. It is a halogenated alkylbenzene that has multiple uses in the laboratory, including synthesis, biochemical and physiological studies, and as a reagent for various reactions. DCMBB is an important compound for its ability to be used in a variety of scientific research applications, and it has been studied extensively for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3,4-Dichloro-5-methylbenzyl bromide is used in a variety of scientific research applications. It is often used as a reagent for various reactions, such as the synthesis of other compounds. It is also used in biochemical and physiological studies, as it has been found to have various effects on cells and organisms. It has been used in studies to investigate the effects of environmental pollutants, as well as to study the effects of drugs and other compounds on cells and organisms.
Wirkmechanismus
The exact mechanism of action of 3,4-Dichloro-5-methylbenzyl bromide is not completely understood. However, it is believed that the compound can interact with various receptors in the body, including the GABA-A receptor, which is involved in the regulation of neurotransmitter release. It is also believed that 3,4-Dichloro-5-methylbenzyl bromide can interact with other receptors, such as the serotonin receptor, which is involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
3,4-Dichloro-5-methylbenzyl bromide has been found to have various biochemical and physiological effects. It has been found to have an inhibitory effect on the GABA-A receptor, which can lead to an increase in the release of neurotransmitters such as glutamate and GABA. It has also been found to have an inhibitory effect on the serotonin receptor, which can lead to an increase in the levels of serotonin in the body. In addition, 3,4-Dichloro-5-methylbenzyl bromide has been found to have an inhibitory effect on the sodium-potassium ATPase enzyme, which can lead to an increase in the levels of potassium in the body.
Vorteile Und Einschränkungen Für Laborexperimente
3,4-Dichloro-5-methylbenzyl bromide has several advantages and limitations when it comes to lab experiments. One advantage is that it is relatively easy to synthesize and use in experiments. It is also relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to using 3,4-Dichloro-5-methylbenzyl bromide, such as its potential to interact with other compounds and its limited solubility in certain solvents.
Zukünftige Richtungen
The potential future directions for 3,4-Dichloro-5-methylbenzyl bromide are vast. One potential direction is to continue to investigate the biochemical and physiological effects of the compound on cells and organisms. Additionally, further research could be done to investigate the potential therapeutic applications of 3,4-Dichloro-5-methylbenzyl bromide. Additionally, further research could be done to investigate the potential environmental applications of 3,4-Dichloro-5-methylbenzyl bromide, such as its potential to be used as a pollutant-degrading agent. Finally, further research could be done to investigate the potential industrial applications of 3,4-Dichloro-5-methylbenzyl bromide, such as its potential to be used in the synthesis of other compounds.
Eigenschaften
IUPAC Name |
5-(bromomethyl)-1,2-dichloro-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrCl2/c1-5-2-6(4-9)3-7(10)8(5)11/h2-3H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKGWFLSNMJWAJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Cl)Cl)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrCl2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dichloro-5-methylbenzyl bromide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Bromo-1-chloro[1]benzothieno[2,3-c]pyridine](/img/structure/B1411360.png)







![3-Iodo-1-(oxetan-3-yl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1411371.png)

![Propanoic acid, 2-bromo-2-methyl-, 2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-1,1-dimethyl-2-oxoethyl ester](/img/structure/B1411375.png)

![tert-butyl (3S)-3-(aminomethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B1411378.png)
